molecular formula C9H14Cl2FN3 B1446185 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride CAS No. 1820711-96-3

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride

Cat. No.: B1446185
CAS No.: 1820711-96-3
M. Wt: 254.13 g/mol
InChI Key: LGBVKEJEKZGRGI-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H13ClFN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The addition of a fluoropyridinyl group to the piperazine ring enhances its chemical properties, making it useful in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride typically involves the reaction of 2-fluoropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form for stability and ease of handling .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific biological pathway involved .

Comparison with Similar Compounds

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBVKEJEKZGRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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